1,3-Bis(hydroxyméthyl)-5,5-diméthylimidazolidine-2,4-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has been explored through different methods, including magnesium-mediated cascade assembly processes which allow for atom-efficient synthesis from simple building blocks (Hill, Liptrot, & Mahon, 2013). Another notable synthesis approach involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of related imidazolidine-2,4-dione derivatives (Shimizu, Hayashi, & Teramura, 1986).

Molecular Structure Analysis

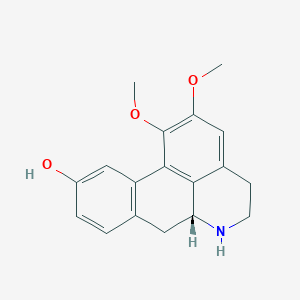

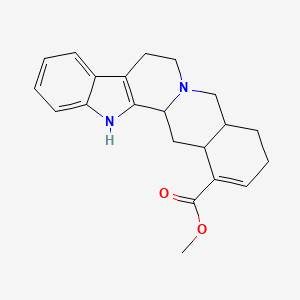

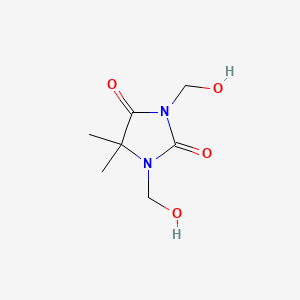

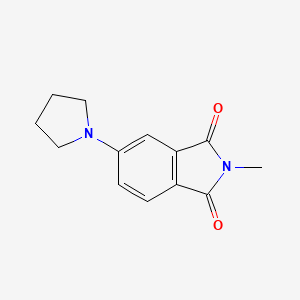

The molecular structure of 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione and its derivatives has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, and further supported by quantum-chemical calculations at the DFT level (Marinov et al., 2014). These studies have provided detailed insights into the electronic structure and spatial configuration of the molecule.

Applications De Recherche Scientifique

Conservation des cosmétiques

DMDM Hydantoïne : est largement utilisé comme conservateur dans l'industrie cosmétique en raison de ses propriétés antimicrobiennes. Il contribue à prévenir la détérioration et à prolonger la durée de conservation des produits en libérant du formaldéhyde, qui inhibe la croissance des micro-organismes . Les produits courants contenant de la DMDM Hydantoïne comprennent les shampooings, les revitalisants, les gels pour les cheveux et les produits de soins de la peau .

Applications antimicrobiennes

La capacité du composé à libérer du formaldéhyde en fait également un agent antimicrobien efficace. Il est utilisé dans les produits de soins personnels pour protéger contre les bactéries, les champignons et les levures, garantissant ainsi la sécurité et la longévité des produits .

Ingénierie tissulaire

Des recherches ont montré que la DMDM Hydantoïne peut être utilisée en ingénierie tissulaire, notamment comme composant des matériaux d'échafaudage pour prévenir la contamination bactérienne pendant la croissance et le développement des cultures tissulaires .

Chimie analytique

La structure chimique de la DMDM Hydantoïne lui permet d'interagir avec diverses substances, ce qui la rend utile comme réactif ou comme tampon de pH dans les procédures analytiques, telles que la chromatographie et la spectrophotométrie.

Chacune de ces applications tire parti des propriétés chimiques uniques de la DMDM Hydantoïne, démontrant sa polyvalence et son importance dans plusieurs domaines scientifiques. Le rôle du composé dans la conservation des produits et la protection contre la croissance microbienne est particulièrement important, étant donné l'utilisation généralisée des produits de soins personnels à l'échelle mondiale. Cependant, il est important de noter que si la DMDM Hydantoïne est généralement considérée comme sûre, sa nature libérant du formaldéhyde a soulevé certaines inquiétudes pour la santé, notamment en ce qui concerne l'exposition à long terme et les réactions allergiques potentielles .

Mécanisme D'action

Target of Action

DMDM Hydantoin primarily targets microorganisms such as bacteria, fungi, and yeast . It is a potent bactericide and fungicide , making it an effective antimicrobial agent .

Mode of Action

DMDM Hydantoin acts by releasing formaldehyde , a potent antimicrobial agent . Formaldehyde can denature proteins and nucleic acids in microorganisms, disrupting their normal function and leading to their death .

Biochemical Pathways

It is known that formaldehyde, the active compound released by dmdm hydantoin, can interact with various biomolecules in microorganisms, including proteins and nucleic acids . This interaction disrupts the normal biochemical processes of these organisms, leading to their death .

Pharmacokinetics

It is known that dmdm hydantoin is used in topical applications such as cosmetics and personal care products . Therefore, it is likely that the compound is primarily absorbed through the skin. The impact of these properties on the bioavailability of DMDM Hydantoin is currently unknown.

Result of Action

The primary result of DMDM Hydantoin’s action is the inhibition of microbial growth . By releasing formaldehyde, DMDM Hydantoin disrupts the normal functions of microorganisms, leading to their death . This makes DMDM Hydantoin an effective preservative in various products, preventing spoilage and extending product shelf life .

Action Environment

The efficacy and stability of DMDM Hydantoin can be influenced by various environmental factors. For instance, DMDM Hydantoin is often used in products stored in warm, wet environments, such as bathrooms . In such environments, DMDM Hydantoin can effectively prevent bacterial growth, protecting the product from spoilage . Some individuals may experience allergic reactions to dmdm hydantoin or formaldehyde, suggesting that individual biological factors can also influence the compound’s action .

Safety and Hazards

- DMDM hydantoin can cause allergic reactions in individuals sensitive to formaldehyde. Patch tests have shown an increased risk of cosmetic dermatitis in such cases .

- Formaldehyde, released by DMDM hydantoin, is a known irritant and potential carcinogen. Long-term exposure may lead to eye irritation, headaches, and respiratory issues .

Orientations Futures

Propriétés

IUPAC Name |

1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDISUOETYTPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035217 | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

198-200 °C, decomposes with boiling | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm at 21 °C /OECD Guideline 109/ | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C | |

| Record name | DMDM hydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Powder | |

CAS RN |

6440-58-0 | |

| Record name | DMDM Hydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006440580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMDM HYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYR0546TOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/ | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DMDM Hydantoin exert its preservative effect?

A1: DMDM Hydantoin acts as a formaldehyde donor. [, ] It slowly releases formaldehyde, which then acts as a broad-spectrum antimicrobial agent by disrupting microbial cell proteins and nucleic acids. []

Q2: What are the downstream effects of formaldehyde release in a formulation?

A2: Formaldehyde primarily inhibits microbial growth, extending the product's shelf-life by preventing spoilage and contamination. [, , ]

Q3: What is the molecular formula and weight of DMDM Hydantoin?

A3: The molecular formula of DMDM Hydantoin is C7H12N2O4, and its molecular weight is 188.18 g/mol.

Q4: Is there any spectroscopic data available characterizing DMDM Hydantoin?

A4: Yes, 13C-NMR Spectroscopy has been successfully used to determine the level of free anhydrous formaldehyde in DMDM Hydantoin. []

Q5: How stable is DMDM Hydantoin in formulations?

A5: DMDM Hydantoin can degrade over time, influenced by factors like formulation composition, pH, and storage conditions. [] Degradation can lead to decreased preservative efficacy.

Q6: Are there any known material incompatibilities with DMDM Hydantoin?

A6: DMDM Hydantoin's compatibility can vary depending on the specific formulation components. Further research is needed to provide a comprehensive overview of its compatibility profile.

Q7: Can bacteria develop resistance to DMDM Hydantoin?

A7: Research suggests that bacteria, specifically Burkholderia cepacia complex bacteria, exposed to DMDM Hydantoin in industrial settings, exhibited higher minimum inhibitory concentrations compared to those from other sources. This indicates a potential for the selection of tolerant bacteria in specific niches. []

Q8: Are there any concerns about long-term exposure to DMDM Hydantoin?

A8: While considered safe at current levels, further research is needed to fully understand the long-term effects of DMDM Hydantoin exposure, particularly at higher concentrations or with continuous use.

Q9: Can DMDM Hydantoin cause allergic reactions?

A9: Yes, DMDM Hydantoin can trigger allergic contact dermatitis in individuals sensitized to formaldehyde. [, , , , , , , ]

Q10: Are there alternatives to DMDM Hydantoin in cosmetic formulations?

A10: Yes, several alternatives to DMDM Hydantoin exist, including other formaldehyde releasers, parabens, organic acids, and newer preservative systems. [, , ] The choice of preservative depends on factors like the product type, desired shelf-life, and regulatory considerations.

Q11: What analytical methods are used to quantify DMDM Hydantoin?

A11: High-performance liquid chromatography (HPLC) is commonly employed to quantify DMDM Hydantoin in various matrices, including cosmetic products. [, ]

Q12: How is free formaldehyde content determined in products containing DMDM Hydantoin?

A12: Both colorimetric methods and HPLC, often coupled with derivatization techniques using 2,4-dinitrophenylhydrazine (DNPH), are utilized to analyze free formaldehyde content. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)

![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)